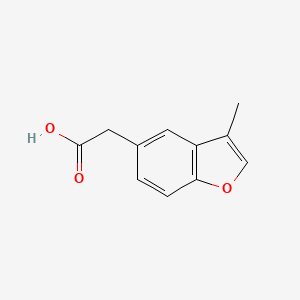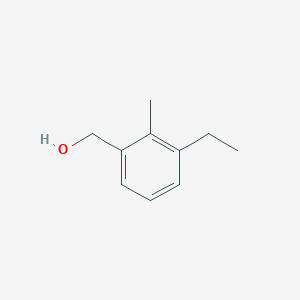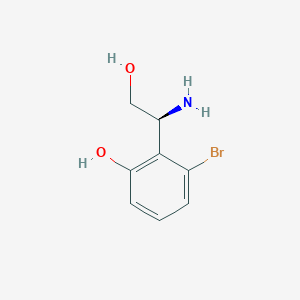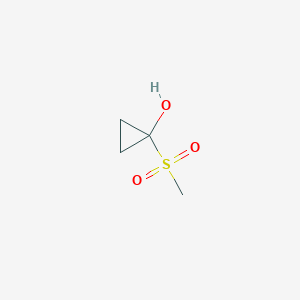
1-Methanesulfonylcyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methanesulfonylcyclopropan-1-ol is an organic compound characterized by a cyclopropane ring substituted with a methanesulfonyl group and a hydroxyl group
Métodos De Preparación
The synthesis of 1-Methanesulfonylcyclopropan-1-ol can be achieved through several routes. One common method involves the reaction of cyclopropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with good selectivity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Methanesulfonylcyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form cyclopropylmethanol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse cyclopropane derivatives. Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can produce a wide range of cyclopropane derivatives .
Aplicaciones Científicas De Investigación
1-Methanesulfonylcyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the synthesis of antiviral and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1-Methanesulfonylcyclopropan-1-ol exerts its effects involves its reactive functional groups. The methanesulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets. These properties make it a valuable tool in chemical synthesis and biological studies .
Comparación Con Compuestos Similares
1-Methanesulfonylcyclopropan-1-ol can be compared with other cyclopropane derivatives such as cyclopropanol, cyclopropylmethanol, and cyclopropylamine. While these compounds share the cyclopropane ring structure, the presence of the methanesulfonyl group in this compound imparts unique reactivity and properties. For instance, the methanesulfonyl group enhances the compound’s electrophilicity, making it more reactive in substitution reactions compared to cyclopropanol or cyclopropylmethanol .
Similar Compounds
- Cyclopropanol
- Cyclopropylmethanol
- Cyclopropylamine
These compounds differ in their functional groups, which influence their chemical behavior and applications.
Propiedades
Fórmula molecular |
C4H8O3S |
|---|---|
Peso molecular |
136.17 g/mol |
Nombre IUPAC |
1-methylsulfonylcyclopropan-1-ol |
InChI |
InChI=1S/C4H8O3S/c1-8(6,7)4(5)2-3-4/h5H,2-3H2,1H3 |
Clave InChI |
HYDNUKKCJJILFL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


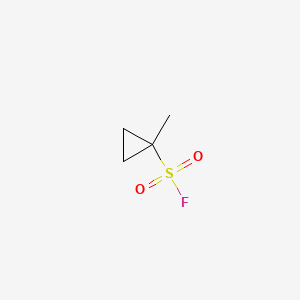
![Tert-butyl 2-(hydroxymethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13557516.png)
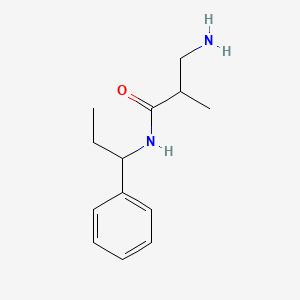
![2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13557525.png)
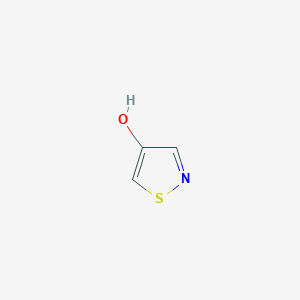
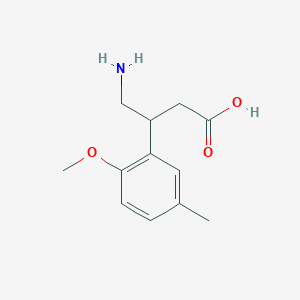
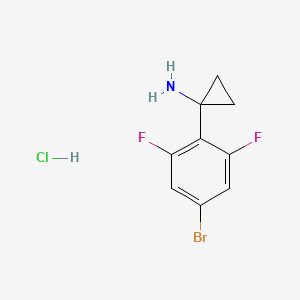
![tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride](/img/structure/B13557559.png)
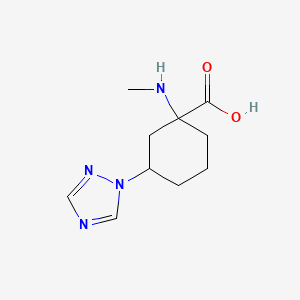
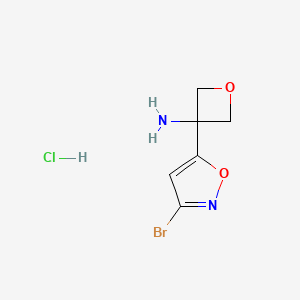
![4-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13557588.png)
